Cas no 2137960-00-8 (4-Piperidinamine, 1-ethyl-4-ethynyl-)

4-Piperidinamine, 1-ethyl-4-ethynyl- 化学的及び物理的性質
名前と識別子
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- 4-Piperidinamine, 1-ethyl-4-ethynyl-
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- インチ: 1S/C9H16N2/c1-3-9(10)5-7-11(4-2)8-6-9/h1H,4-8,10H2,2H3
- InChIKey: BMZVEBFJABBUGI-UHFFFAOYSA-N
- ほほえんだ: N1(CC)CCC(C#C)(N)CC1
4-Piperidinamine, 1-ethyl-4-ethynyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764014-5.0g |
1-ethyl-4-ethynylpiperidin-4-amine |
2137960-00-8 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-764014-1.0g |
1-ethyl-4-ethynylpiperidin-4-amine |
2137960-00-8 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-764014-0.05g |
1-ethyl-4-ethynylpiperidin-4-amine |
2137960-00-8 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
Enamine | EN300-764014-0.25g |
1-ethyl-4-ethynylpiperidin-4-amine |
2137960-00-8 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-764014-0.5g |
1-ethyl-4-ethynylpiperidin-4-amine |
2137960-00-8 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-764014-10.0g |
1-ethyl-4-ethynylpiperidin-4-amine |
2137960-00-8 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
Enamine | EN300-764014-2.5g |
1-ethyl-4-ethynylpiperidin-4-amine |
2137960-00-8 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-764014-0.1g |
1-ethyl-4-ethynylpiperidin-4-amine |
2137960-00-8 | 95% | 0.1g |
$993.0 | 2024-05-22 |
4-Piperidinamine, 1-ethyl-4-ethynyl- 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
4-Piperidinamine, 1-ethyl-4-ethynyl-に関する追加情報
Recent Advances in the Study of 4-Piperidinamine, 1-ethyl-4-ethynyl- (CAS: 2137960-00-8) in Chemical Biology and Pharmaceutical Research
The compound 4-Piperidinamine, 1-ethyl-4-ethynyl- (CAS: 2137960-00-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from recent peer-reviewed publications, patent filings, and industry reports, ensuring the timeliness and accuracy of the data.
Recent studies have highlighted the versatility of 4-Piperidinamine, 1-ethyl-4-ethynyl- as a scaffold for the development of novel bioactive molecules. Its piperidine core, combined with the ethynyl and ethyl substituents, offers a unique chemical space for interactions with biological targets. Researchers have successfully synthesized this compound using advanced catalytic methods, achieving high yields and purity. The synthetic routes have been optimized to accommodate large-scale production, which is crucial for further pharmacological evaluations.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-Piperidinamine, 1-ethyl-4-ethynyl- exhibits promising binding affinity towards several key receptors involved in neurological disorders. Specifically, it has shown selective modulation of dopamine and serotonin receptors, suggesting potential applications in the treatment of depression and Parkinson's disease. Additionally, its ability to cross the blood-brain barrier has been confirmed, further supporting its candidacy for central nervous system (CNS) targeted therapies.
Further investigations into the mechanism of action have revealed that the compound's ethynyl group plays a critical role in its bioactivity. Molecular docking studies indicate that this moiety forms strong covalent bonds with specific amino acid residues in the target receptors, enhancing its binding stability. These findings have spurred interest in developing derivatives with modified ethynyl groups to fine-tune the compound's pharmacological profile.
Despite these promising results, challenges remain in the development of 4-Piperidinamine, 1-ethyl-4-ethynyl- as a therapeutic agent. Current research is focused on addressing issues related to its metabolic stability and potential toxicity. Recent pharmacokinetic studies have identified several metabolites, some of which exhibit undesired side effects. Efforts are underway to design analogs with improved metabolic profiles while retaining the desired biological activity.
In conclusion, 4-Piperidinamine, 1-ethyl-4-ethynyl- (CAS: 2137960-00-8) represents a promising candidate for further drug development, particularly in the realm of CNS disorders. Its unique structural features and demonstrated bioactivity make it a valuable scaffold for medicinal chemistry. Ongoing research aims to optimize its properties and overcome existing challenges, paving the way for its potential clinical application. This brief underscores the importance of continued investigation into this compound and its derivatives to unlock their full therapeutic potential.
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